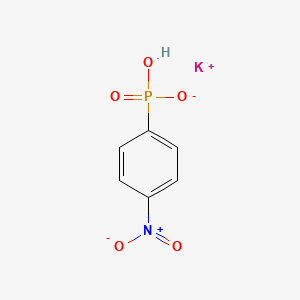

Potassium hydrogen (4-nitrophenyl)phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

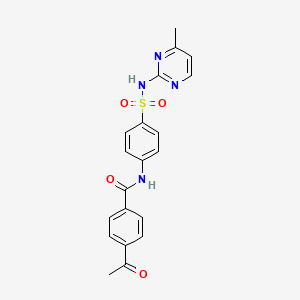

Potassium hydrogen (4-nitrophenyl)phosphonate (pNPP) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, crystalline powder that is soluble in water and other polar solvents. pNPP has been used in various biochemical and physiological studies due to its unique properties and characteristics.

Applications De Recherche Scientifique

Structural Analysis and Kinetic Study

Potassium hydrogen (4-nitrophenyl)phosphonate has been structurally analyzed, revealing interactions between various forms of 4-nitrophenyl phosphate and potassium cations. This study provides insights into the hydrogen bonding patterns in the crystalline state and the role of potassium ions in the hydrolysis of 4-nitrophenyl phosphate (Kuczek, Bryndal, & Lis, 2006).

Synthesis of Phosphodiesters

The hydrogenphosphonate method has been employed for synthesizing specific glycosides using 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosides, indicating a significant application in synthesizing components of bacterial capsular antigens (Nikolaev, Ivanova, & Shibaev, 1990).

Enzyme Catalysis

Research has shown that enzymes can catalyze the hydrolysis of 4-nitrophenyl and 2-naphthyl monoesters of phenylphosphonic acid. This finding is significant in understanding enzyme specificity and substrate interactions (Kelly, Dardinger, & Butler, 1975).

One-Pot Synthesis Applications

The compound has been used in a one-pot reaction to synthesize 1-hydroxyindole-3-phosphonic or -3-phosphinic esters, demonstrating its utility in creating complex organic compounds (Zhang, Liao, & Gao, 1990).

Hydrolysis Studies

Studies have investigated the hydrolysis of phosphonate esters like O-(4-nitrophenyl) 2-pyridylphosphonate, providing insights into the reaction mechanisms and the role of transition metal ions in catalysis (Loran, Naylor, & Williams, 1977).

Metal Phosphonates Synthesis

Research into the synthesis of mixed-ligated metal phosphonates, like M2(pbtcH)(phen)2(H2O)2, has shown potential in creating structures with hydrogen bonding interactions and π – π stacking, useful in supramolecular chemistry (Zheng, Ren, Bao, & Zheng, 2014).

Enzymic Hydrolysis

Enzymes capable of hydrolyzing the 4-nitrophenyl monoester of phenylphosphonic acid have been detected in various biological sources, highlighting the biochemical importance of these reactions (Kelly & Butler, 1975).

Plant Defense Mechanism

Potassium phosphonate induces defense responses in plants against pathogens, demonstrating its role in agricultural and botanical research (Daniel & Guest, 2005).

Antibody Catalysis

Monoclonal antibodies catalyzing the hydrolysis of 4-nitrophenyl esters have been developed using a phosphonate as hapten, indicating applications in biocatalysis and enzyme mimicry (Kirk et al., 1995).

Propriétés

IUPAC Name |

potassium;hydroxy-(4-nitrophenyl)phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO5P.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMUUMXNNVOFAF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)

![N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2372276.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)

![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)

![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2372289.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)